3-(Chloromethyl)-3-ethyloxane

Description

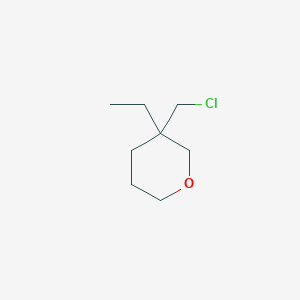

3-(Chloromethyl)-3-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

3-(chloromethyl)-3-ethyloxane |

InChI |

InChI=1S/C8H15ClO/c1-2-8(6-9)4-3-5-10-7-8/h2-7H2,1H3 |

InChI Key |

AVANYRKZVXQEOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCOC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyloxane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyloxane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency. The final product is usually purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethyloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)-3-ethyloxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyloxane largely depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)-3-methyloxane: Similar structure but with a methyl group instead of an ethyl group.

3-(Bromomethyl)-3-ethyloxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

3-(Chloromethyl)-3-propyloxane: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-(Chloromethyl)-3-ethyloxane is unique due to the combination of its chloromethyl and ethyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

3-(Chloromethyl)-3-ethyloxane is a halogenated organic compound that belongs to the class of oxanes, which are cyclic ethers. The presence of the chloromethyl group indicates potential reactivity and biological activity, making it an interesting subject for study in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₇H₁₃ClO. The structure features a six-membered oxane ring with an ethyl substituent and a chloromethyl group attached to the same carbon atom.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Key mechanisms include:

- Alkylation : The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to alterations in protein function or gene expression.

- Reactivity with Thiols : Compounds with halogen substituents often react with thiol groups in proteins, potentially leading to enzyme inhibition or modification of cellular signaling pathways.

Biological Activity Data

Case Study 1: Cytotoxic Effects in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent. The IC₅₀ values varied among cell lines, indicating differential sensitivity.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 3: Interaction with Cytochrome P450 Enzymes

A pharmacokinetic study highlighted the compound's role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns regarding potential drug-drug interactions when co-administered with other pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.